8-Bromoquinolin-7-amine
Overview
Description
8-Bromoquinolin-7-amine is a heterocyclic aromatic amine with a bromine atom at the 8th position and an amino group at the 7th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic organic chemistry, and industrial applications due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-7-amine typically involves the bromination of quinoline derivatives. Another approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then reduced to form the desired amine .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions and ultrasound irradiation, are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming quinolin-7-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Quinolin-7-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromoquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromoquinolin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and amino group on the quinoline ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Quinolin-8-amine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Bromoquinolin-8-amine: Similar structure but with the bromine atom at a different position, leading to variations in chemical properties and applications.
8-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, used in different industrial and medicinal applications.
Uniqueness: 8-Bromoquinolin-7-amine is unique due to the presence of both the bromine atom and the amino group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
8-bromoquinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBWCJJQLBJPOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N)Br)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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